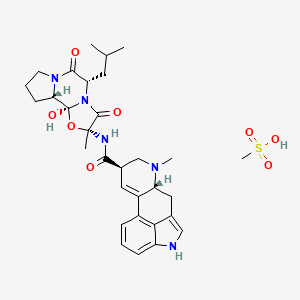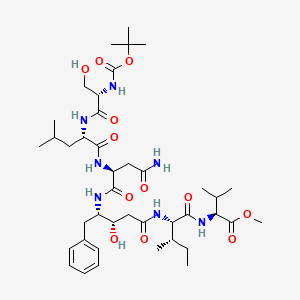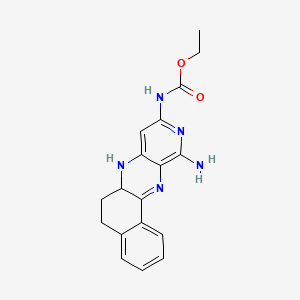
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Gewald reaction, which is used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This intermediate can then undergo further reactions, such as nucleophilic substitution (SNAr) reactions, to form the final product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Wirkmechanismus
The mechanism of action of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it may bind to microtubules, disrupting their function and inhib
Eigenschaften
CAS-Nummer |
87607-24-7 |
|---|---|
Molekularformel |
C18H19N5O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl N-(16-amino-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,12,14,16-heptaen-14-yl)carbamate |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-18(24)22-14-9-13-16(17(19)21-14)23-15-11-6-4-3-5-10(11)7-8-12(15)20-13/h3-6,9,12,20H,2,7-8H2,1H3,(H3,19,21,22,24) |
InChI-Schlüssel |
XQWCAQGSGUNFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC3CCC4=CC=CC=C4C3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



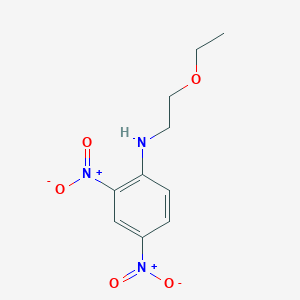

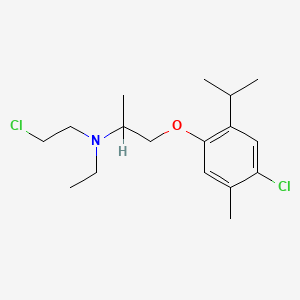


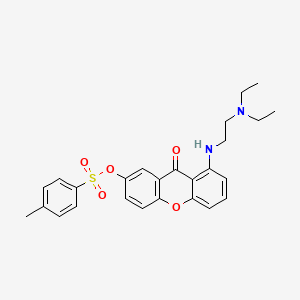


![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

